2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(4-propan-2-ylphenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)10-4-6-11(7-5-10)12(3)8-13-12/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEBMGYBPAROIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734465 | |
| Record name | 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58812-64-9 | |
| Record name | 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2 Methyl 2 4 Propan 2 Yl Phenyl Oxirane
Epoxide Ring-Opening Reactions
The dominant reaction pathway for this oxirane derivative is the nucleophilic ring-opening reaction. This process involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and the carbon atom. The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.
Nucleophilic ring-opening of epoxides can proceed under both basic and acidic conditions. jsynthchem.com Under basic or neutral conditions, the reaction follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. khanacademy.orgyoutube.com In the case of 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, the attack would preferentially occur at the primary carbon of the oxirane ring.
The reaction of this compound with oxygen nucleophiles such as alcohols and phenols, typically in the presence of a catalyst, results in the formation of β-alkoxy or β-aryloxy alcohols. These reactions are synthetically useful for creating ether linkages. The reaction proceeds via a nucleophilic attack of the alcohol or phenol (B47542) on one of the epoxide carbons.
Under basic conditions, the alkoxide or phenoxide ion, being a strong nucleophile, will attack the less sterically hindered carbon of the epoxide ring. libretexts.org In acidic conditions, the epoxide oxygen is first protonated, making the epoxide more electrophilic. The nucleophilic attack then occurs, often with a preference for the more substituted carbon due to the development of a partial positive charge.
Table 1: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Product |
| Methanol (in acid) | 2-methoxy-1-(4-(propan-2-yl)phenyl)propan-2-ol |
| Phenol (in base) | 1-phenoxy-2-(4-(propan-2-yl)phenyl)propan-2-ol |
The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important intermediates in the production of pharmaceuticals and other biologically active molecules. rsc.org The reaction of this compound with primary or secondary amines typically proceeds via an S(_N)2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide ring. researchgate.net
This reaction can be carried out with or without a catalyst. researchgate.net The regioselectivity is generally high, favoring the formation of the amino alcohol where the nitrogen is attached to the primary carbon.
Table 2: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Product |
| Ammonia (B1221849) | 1-amino-2-(4-(propan-2-yl)phenyl)propan-2-ol |
| Diethylamine | 1-(diethylamino)-2-(4-(propan-2-yl)phenyl)propan-2-ol |
The reaction of epoxides with thiols, known as thiolysis, is an efficient method for synthesizing β-hydroxy sulfides. arkat-usa.orgnih.gov These products are valuable intermediates in organic synthesis. arkat-usa.org The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. rsc.org
The thiolate anion then attacks the less sterically hindered carbon of the this compound ring in an S(_N)2 fashion, leading to the regioselective formation of the corresponding β-hydroxy sulfide (B99878). arkat-usa.org
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile | Product |
| Thiophenol | 2-(4-(propan-2-yl)phenyl)-1-(phenylthio)propan-2-ol |
| Ethanethiol | 1-(ethylthio)-2-(4-(propan-2-yl)phenyl)propan-2-ol |
Carbon nucleophiles, such as Grignard reagents and organolithium compounds, are powerful tools for forming new carbon-carbon bonds. libretexts.orglibretexts.org Their reaction with epoxides provides a route to alcohols with extended carbon chains. libretexts.orgmasterorganicchemistry.com These strong nucleophiles attack the less sterically hindered carbon of the epoxide ring in an S(_N)2-like mechanism. khanacademy.orgpearson.com
The reaction of this compound with a Grignard reagent (RMgX) or an organolithium reagent (RLi) will result in the formation of a new carbon-carbon bond at the primary carbon of the oxirane, followed by protonation of the resulting alkoxide to yield the corresponding alcohol. libretexts.orgchemistrysteps.com
Table 4: Reaction of this compound with Carbon Nucleophiles
| Nucleophile | Product |
| Methylmagnesium bromide | 3-(4-(propan-2-yl)phenyl)butan-2-ol |
| Phenyllithium | 1-phenyl-2-(4-(propan-2-yl)phenyl)propan-2-ol |
The hydrolysis of epoxides, or water-mediated ring-opening, leads to the formation of 1,2-diols (vicinal diols). libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the epoxide is protonated, followed by the nucleophilic attack of water. libretexts.org This attack can occur at either the primary or tertiary carbon, and the regioselectivity depends on the stability of the resulting carbocation-like transition state. libretexts.org
In the case of this compound, acid-catalyzed hydrolysis will likely favor attack at the tertiary benzylic carbon due to the stabilization of the partial positive charge by the phenyl ring.
Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile and attacks the less sterically hindered primary carbon in an S(_N)2 reaction. libretexts.org
Table 5: Water-Mediated Ring Opening of this compound
| Conditions | Major Product |
| Acidic (H₃O⁺) | 2-(4-(propan-2-yl)phenyl)propane-1,2-diol |
| Basic (OH⁻, H₂O) | 2-(4-(propan-2-yl)phenyl)propane-1,2-diol |
Nucleophilic Ring-Opening Pathways
Isomerization Reactions of Aryl-Substituted Epoxides
In addition to ring-opening, aryl-substituted epoxides like this compound can undergo rearrangement to form carbonyl compounds. These isomerizations can be promoted by various catalysts, including transition metals and acids.
Palladium(0) complexes are effective catalysts for the isomerization of certain epoxides to carbonyl compounds. ingentaconnect.com For an aryl-substituted epoxide, the reaction mechanism is proposed to involve an initial SN2-type oxidative addition of the Pd(0) catalyst to the benzylic C-O bond. ingentaconnect.com This step is typically turnover-limiting and results in the formation of a Pd(II)-alkoxide intermediate.
This intermediate then undergoes a rapid β-hydride elimination from the adjacent carbon (C3), forming a palladium(II) hydrido-enolate complex. ingentaconnect.com Subsequent fast reductive elimination releases the ketone product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. ingentaconnect.com For this compound, this pathway would exclusively yield 1-(4-(propan-2-yl)phenyl)propan-2-one.
Under acidic conditions, the protonated epoxide can undergo rearrangement to form an aldehyde or a ketone, a process often referred to as the Meinwald rearrangement. researchgate.net The reaction proceeds through the formation of a species with significant carbocation character at the tertiary benzylic position (C2). bris.ac.uk
From this intermediate, a 1,2-hydride shift can occur from the adjacent primary carbon (C3) to the electron-deficient benzylic carbon (C2). This migration is driven by the formation of a more stable, protonated carbonyl group. Subsequent deprotonation yields the final carbonyl product. The relative migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. bris.ac.ukwpmucdn.com In the case of this compound, a hydride shift from C3 is favored, leading to the formation of 2-methyl-1-(4-(propan-2-yl)phenyl)propan-1-one. A less favorable methyl shift from C2 would lead to an aldehyde.
Competing Isomerization Pathways and Selectivity Control
The isomerization of epoxides like this compound can proceed through various pathways, primarily influenced by the reaction conditions, such as the nature of the catalyst (acidic, basic, or metallic) and the solvent. The primary competing pathways for this trisubstituted oxirane are rearrangement to a carbonyl compound (ketone) and isomerization to an allylic alcohol.
Under strongly basic conditions, the isomerization of epoxides to allylic alcohols typically occurs via a β-elimination mechanism. wikipedia.org For this compound, this would involve the abstraction of a proton from the methyl group. Control over selectivity in such base-promoted isomerizations can be achieved by varying the steric bulk of the base and the solvent system. The use of bulky, non-nucleophilic bases like lithium amides can favor the formation of the allylic alcohol. wikipedia.org
Lewis acid-catalyzed isomerization, on the other hand, proceeds through a carbocation-like intermediate. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation. In the case of this compound, the tertiary benzylic carbocation formed by the cleavage of the C-O bond at the more substituted carbon is highly stabilized by the adjacent phenyl ring. This intermediate can then rearrange to form a ketone. The choice of Lewis acid and the reaction temperature are critical factors in controlling the selectivity between different isomerization products. For instance, certain transition metal alkoxides have been shown to effectively catalyze the isomerization of specific epoxides to their corresponding allylic alcohols. googleapis.com
Another potential pathway, particularly with certain metal catalysts like gold nanoparticles on a titanium dioxide support, is a concerted mechanism that can lead to the selective formation of allylic alcohols. acs.org The product distribution in such reactions is highly dependent on the catalyst and the substrate's electronic and steric properties.
Table 1: Potential Isomerization Products of this compound and Controlling Factors
| Product Name | Product Structure | Reaction Condition | Key Controlling Factors |
|---|---|---|---|
| 2-(4-isopropylphenyl)propan-2-ol | Base-catalyzed | Steric bulk of the base, solvent polarity |
Polymerization and Oligomerization Reactions
The oxirane ring in this compound is susceptible to ring-opening polymerization (ROP), which can be initiated by anionic, cationic, or coordination catalysts, leading to the formation of polyethers.
Anionic Polymerization
Anionic polymerization of epoxides is a living polymerization process, offering good control over molecular weight and dispersity. semanticscholar.org The initiation typically involves a strong nucleophile, such as an alkoxide or organometallic species, which attacks one of the carbon atoms of the oxirane ring. For an unsymmetrical epoxide like this compound, the nucleophilic attack is expected to occur at the less sterically hindered methylene (B1212753) carbon, leading to the formation of a secondary alkoxide propagating species. The presence of polar substituents on the monomer can sometimes lead to side reactions with the anionic initiator. semanticscholar.org
Cationic Polymerization
Cationic ring-opening polymerization (CROP) of epoxides is initiated by strong acids or Lewis acids. rsc.orgresearchgate.net The mechanism involves the protonation or coordination of the epoxide oxygen, followed by nucleophilic attack of another monomer molecule on one of the ring carbons. For this compound, the attack would preferentially occur at the more substituted tertiary carbon due to the stabilization of the resulting tertiary carbocation by the phenyl ring. Cationic polymerization of some substituted oxiranes can be challenging and may lead to the formation of cyclic compounds in addition to linear polymers. rsc.orgresearchgate.net The controllability of cationic polymerization can be influenced by factors such as the initiator system and the polarity of the solvent. mdpi.com
Coordination Polymerization
Coordination polymerization of epoxides often employs catalysts based on metals like aluminum, zinc, or cobalt. acs.org These catalysts can provide excellent control over the stereochemistry of the resulting polymer. The mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst, followed by insertion into the metal-alkoxide bond of the growing polymer chain. This method can lead to the formation of isotactic or syndiotactic polyethers, depending on the nature of the catalyst system.
Ring-Opening Polymerization (ROP) for Polyether Formation
Regardless of the initiation method (anionic, cationic, or coordination), the ring-opening polymerization of this compound results in the formation of a polyether. The repeating unit of the polymer will have a backbone of ether linkages with a pendant 4-(propan-2-yl)phenyl and a methyl group attached to the same carbon atom. The properties of the resulting polyether, such as its molecular weight, tacticity, and thermal stability, are highly dependent on the polymerization conditions and the type of catalyst used.
Table 2: Overview of Polymerization Methods for this compound
| Polymerization Type | Initiator/Catalyst | Expected Propagating Species | Key Features |
|---|---|---|---|
| Anionic Polymerization | Alkoxides, Organometallics | Secondary alkoxide | Living polymerization, good molecular weight control |
| Cationic Polymerization | Protic acids, Lewis acids | Tertiary carbocation | Prone to side reactions, solvent polarity is crucial |
Derivatization and Functionalization of the Aromatic Ring
The aromatic ring of this compound, which is structurally similar to cumene (B47948), offers several possibilities for derivatization and functionalization through electrophilic aromatic substitution reactions. wikipedia.orgnih.gov The isopropyl group is an ortho-, para-directing and activating group. Since the para position is already substituted by the oxirane-containing moiety, electrophilic substitution will primarily occur at the ortho positions.
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.
The presence of the oxirane ring might be sensitive to the strongly acidic conditions of some of these reactions, potentially leading to ring-opening as a side reaction. Therefore, careful selection of reaction conditions is necessary to achieve selective functionalization of the aromatic ring.
Electrophilic Aromatic Substitution on the Isopropylphenyl Moiety
The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org The regiochemical outcome of these substitutions is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the isopropyl group and the 2-methyloxirane group, which are in a para relationship.
Both the isopropyl group and the 2-methyloxiranyl group are classified as alkyl groups. In electrophilic aromatic substitution, alkyl groups are known to be activating and ortho, para-directing. libretexts.org This is because they donate electron density to the aromatic ring through an inductive effect, which stabilizes the positively charged intermediate (the sigma complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the alkyl group.
In the case of this compound, the two directing groups are para to each other. Consequently, any incoming electrophile will be directed to the positions ortho to either the isopropyl group or the 2-methyloxiranyl group. Due to the symmetry of the molecule, the four available positions on the aromatic ring are chemically equivalent. Therefore, electrophilic aromatic substitution will yield a single principal monosubstituted product, with the new substituent located at one of the positions adjacent to the existing groups.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Electrophile | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Methyl-2-[2-nitro-4-(propan-2-yl)phenyl]oxirane |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-[2-Bromo-4-(propan-2-yl)phenyl]-2-methyloxirane |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(4-Methyl-3-(2-methyloxiran-2-yl)phenyl)sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(2-(2-Methyloxiran-2-yl)-5-(propan-2-yl)phenyl)ethan-1-one (for R=CH₃) |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | 2-Methyl-2-[2-alkyl-4-(propan-2-yl)phenyl]oxirane |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Functional Group Interconversions on Ring-Opened Products
The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that generate 1,2-difunctionalized products. researchgate.net The regioselectivity of the ring-opening of the unsymmetrical this compound depends on the reaction conditions.
Under acidic conditions, the reaction proceeds via a transition state with significant carbocation character. The protonated oxirane will open to place the partial positive charge on the more substituted carbon atom—the tertiary benzylic carbon—which is stabilized by both the adjacent phenyl ring and the methyl group. The nucleophile then attacks this more substituted carbon.
Conversely, under basic or neutral nucleophilic conditions, the reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. researchgate.net
For instance, acid-catalyzed hydrolysis with water as the nucleophile would lead to the formation of a diol, 2-(4-isopropylphenyl)propane-1,2-diol . This diol contains both a primary (-CH₂OH) and a tertiary (-C(OH)(CH₃)Ar) alcohol, which exhibit different reactivities, allowing for selective functional group interconversions.
Key Functional Group Interconversions:
Oxidation: The primary alcohol can be selectively oxidized. Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 2-hydroxy-2-(4-isopropylphenyl)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would oxidize the primary alcohol to a carboxylic acid, yielding 2-hydroxy-2-(4-isopropylphenyl)propanoic acid. The tertiary alcohol is resistant to oxidation under typical conditions.
Conversion to Alkyl Halides: The tertiary hydroxyl group can be substituted by a halide using hydrohalic acids (e.g., HCl, HBr) via an Sₙ1 mechanism, forming a tertiary alkyl halide. The primary hydroxyl group is less reactive under these conditions but can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Dehydration: Acid-catalyzed dehydration would preferentially involve the tertiary alcohol due to the stability of the resulting tertiary carbocation intermediate. This elimination reaction would lead to the formation of an alkene, 2-(4-isopropylphenyl)prop-1-ene.
Table 2: Potential Functional Group Interconversions of 2-(4-isopropylphenyl)propane-1,2-diol
| Reaction Type | Reagents | Functional Group Targeted | Resulting Product |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | Primary Alcohol | 2-Hydroxy-2-(4-isopropylphenyl)propanal |
| Strong Oxidation | KMnO₄, H₃O⁺ | Primary Alcohol | 2-Hydroxy-2-(4-isopropylphenyl)propanoic acid |
| Halogenation (Sₙ1) | HCl (conc.) | Tertiary Alcohol | 2-Chloro-2-(4-isopropylphenyl)propan-1-ol |
| Halogenation | SOCl₂, pyridine | Primary Alcohol | 2-(4-Isopropylphenyl)-1-chloropropan-2-ol |
| Dehydration | H₂SO₄, heat | Tertiary Alcohol | 2-(4-Isopropylphenyl)prop-1-ene |
This table outlines plausible transformations based on the differential reactivity of primary and tertiary alcohols.
Spectroscopic and Advanced Analytical Characterization Techniques for 2 Methyl 2 4 Propan 2 Yl Phenyl Oxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, offering precise information about the chemical environment of each proton and carbon atom.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the molecule and their neighboring relationships through spin-spin coupling. The expected chemical shifts and multiplicities for the protons of this compound are detailed below.
The protons on the oxirane ring are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals. They typically form an AB quartet system due to geminal coupling. The aromatic protons on the phenyl ring will exhibit a characteristic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group will show a septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group attached to the oxirane ring will appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Oxirane CH₂ (Ha) | ~2.7-2.9 | d (ABq) | ~5-6 |
| Oxirane CH₂ (Hb) | ~2.9-3.1 | d (ABq) | ~5-6 |
| Aromatic CH (H-2, H-6) | ~7.2-7.4 | d | ~8 |
| Aromatic CH (H-3, H-5) | ~7.1-7.3 | d | ~8 |
| Isopropyl CH | ~2.9 | sept | ~7 |
| Isopropyl CH₃ | ~1.2 | d | ~7 |
| Oxirane CH₃ | ~1.6 | s | - |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number of distinct carbon environments and their chemical nature (e.g., aliphatic, aromatic, quaternary). The expected chemical shifts for the carbon atoms in this compound are summarized below.
The quaternary carbon of the oxirane ring and the carbon of the attached methyl group will appear at characteristic upfield shifts. The methylene (B1212753) carbon of the oxirane will be observed in the aliphatic region. The aromatic carbons will have distinct signals, with the ipso-carbons (C-1 and C-4) showing different shifts from the protonated aromatic carbons. The carbons of the isopropyl group will also have characteristic resonances.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Oxirane C(CH₃) | ~58-62 |
| Oxirane CH₂ | ~52-56 |
| Aromatic C-1 | ~138-142 |
| Aromatic C-2, C-6 | ~125-128 |
| Aromatic C-3, C-5 | ~126-129 |
| Aromatic C-4 | ~148-152 |
| Isopropyl CH | ~33-37 |
| Isopropyl CH₃ | ~23-26 |
| Oxirane CH₃ | ~20-24 |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the diastereotopic protons of the oxirane ring and the coupling between the isopropyl methine proton and the isopropyl methyl protons. It would also show the coupling between the adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the oxirane methylene, the aromatic CH groups, and the isopropyl group based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be vital in confirming the connectivity of the entire molecule. For example, correlations would be expected between the oxirane methyl protons and the quaternary oxirane carbon, and between the isopropyl methine proton and the aromatic C-4.
Given that this compound is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral NMR spectroscopy is a powerful tool for this purpose. This can be achieved by using chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs).
Upon addition of a chiral auxiliary, the two enantiomers of the oxirane will form diastereomeric complexes. These complexes will have slightly different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The integration of these separated signals in the ¹H NMR spectrum can be used to accurately determine the enantiomeric excess (ee) of the sample. For example, the singlet of the oxirane methyl group would be expected to resolve into two distinct singlets in the presence of a suitable chiral solvating agent.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Elemental Formula |
| [M+H]⁺ | 191.1436 | C₁₃H₁₉O |
| [M+Na]⁺ | 213.1255 | C₁₃H₁₈NaO |
Note: The calculated m/z values are for the most abundant isotopes of each element.
The fragmentation pattern observed in the mass spectrum would also provide structural information. Expected fragmentation could include the loss of the methyl group, cleavage of the oxirane ring, and fragmentation of the isopropyl group, providing further confirmation of the compound's structure.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, characteristic ions. The fragmentation pattern of this compound provides a unique fingerprint for its structural confirmation.
The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (C₁₃H₁₈O), which is 190.28 g/mol . The subsequent fragmentation pathways are dictated by the stability of the resulting carbocations and radicals. Key fragmentation processes for this molecule include alpha-cleavage and benzylic cleavages, leading to the formation of stable ions.
One of the most common fragmentation pathways for compounds containing a tertiary carbon adjacent to an oxygen atom, as in the oxirane ring, is alpha-cleavage. This involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen, resulting in the loss of a radical. For this compound, the loss of a methyl radical (•CH₃) from the oxirane ring would lead to a highly stable, resonance-stabilized oxonium ion.
Another significant fragmentation pathway involves the cleavage of bonds within the isopropyl group attached to the phenyl ring. The loss of a methyl radical from the isopropyl group results in a stable secondary benzylic carbocation, which is also a highly favored fragmentation. The relative abundance of these fragment ions provides critical information for confirming the molecular structure.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 190 | [C₁₃H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 175 | [M - CH₃]⁺ | Loss of a methyl radical from the oxirane ring (α-cleavage) or isopropyl group. |
| 147 | [M - C₃H₇]⁺ | Loss of an isopropyl radical from the phenyl ring. |
| 133 | [M - C₄H₇]⁺ | Cleavage involving the oxirane ring and rearrangement. |
| 119 | [C₉H₁₁]⁺ | Formation of a stable cumyl cation via cleavage of the C-C bond between the phenyl ring and the oxirane. |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber and is characteristic of the molecule's functional groups.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the trisubstituted oxirane ring, the para-disubstituted aromatic ring, and the isopropyl group. The C-O-C stretching vibrations of the epoxide ring are particularly diagnostic, typically appearing as a series of bands in the fingerprint region. blogspot.comspectroscopyonline.com Specifically, a weak band for the ring "breathing" mode is expected near 1250 cm⁻¹, along with strong bands for asymmetric and symmetric ring deformations between 950-750 cm⁻¹. blogspot.comspectroscopyonline.com The para-substitution pattern on the benzene ring is identifiable by a strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range. fiveable.mespectroscopyonline.com
Table 2: Predicted Infrared (IR) Spectroscopy Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2970-2870 | C-H Stretch | Isopropyl and Methyl Groups |
| ~1610, ~1515 | C=C Stretch | Aromatic Ring |
| ~1385, ~1370 | C-H Bend (doublet) | Isopropyl Group |
| ~1250 | C-O-C Stretch (ring breathing) | Oxirane Ring |
| 950-815 | Asymmetric C-O-C Stretch | Oxirane Ring |
| 850-800 | C-H Out-of-Plane Bend | Para-Disubstituted Aromatic Ring |
| 880-750 | Symmetric C-O-C Stretch | Oxirane Ring |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.
For this compound, Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the aromatic ring and the epoxide ring. The symmetric "ring breathing" mode of the para-disubstituted benzene ring is expected to produce a strong and sharp peak around 1000 cm⁻¹. The symmetric stretching of the epoxide ring, often referred to as the ring breathing mode, gives a characteristic band around 1254 cm⁻¹. oceanoptics.comresearchgate.net The aromatic C=C stretching vibrations also give rise to strong bands in the 1600 cm⁻¹ region. These distinct signals contribute to a unique molecular fingerprint, allowing for unambiguous identification of the compound.
Table 3: Predicted Raman Spectroscopy Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2970-2870 | C-H Stretch | Isopropyl and Methyl Groups |
| ~1610 | Symmetric C=C Stretch | Aromatic Ring |
| ~1254 | Symmetric Ring Breathing | Oxirane Ring oceanoptics.comresearchgate.net |
| ~1186, ~1114 | Resin Backbone Vibrations | Phenyl-Oxirane Skeleton oceanoptics.com |
| ~1000 | Symmetric Ring Breathing | Aromatic Ring |
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. creative-biostructure.comacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms within the crystal lattice, yielding precise bond lengths, bond angles, and torsional angles. creative-biostructure.com
For this compound, which is a chiral molecule, SC-XRD analysis of a single enantiomer would allow for the determination of its absolute stereochemistry. Furthermore, this technique would reveal the preferred conformation of the molecule in the solid state, including the relative orientation of the phenyl ring with respect to the oxirane ring. This information is crucial for understanding intermolecular interactions, such as crystal packing forces, which govern the physical properties of the material.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₃H₁₈O |
| Formula Weight | 190.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. researchgate.net Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a microcrystalline powder. The technique is essential for phase identification, confirming that the bulk material corresponds to the structure determined by SC-XRD and ensuring phase purity. ncl.ac.uk
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that material. malvernpanalytical.com This analysis can distinguish between different crystalline forms (polymorphs), which may have different physical properties, and can also quantify the amount of amorphous (non-crystalline) content in a sample.
Table 5: Hypothetical Powder X-ray Diffraction Peak Data
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 18.8 | 4.72 | 80 |
| 20.5 | 4.33 | 65 |
| 22.1 | 4.02 | 30 |
| 25.8 | 3.45 | 50 |
Chromatographic Methods for Purity and Isomeric Purity Assessment
Chromatographic techniques are fundamental in the analysis of organic compounds, providing critical information on sample purity, component identification, and the separation of isomers. For this compound, both gas and high-performance liquid chromatography are employed to ensure its chemical integrity and stereochemical purity.
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a mass spectrometer (GC-MS), it provides unequivocal identification of the separated compounds by furnishing their mass spectra.
Purity Assessment by GC: In a typical GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MS or TS-5MS), is used. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, typically helium, at a constant flow rate. A temperature gradient program is often employed to ensure efficient separation of impurities with different boiling points. For instance, an initial oven temperature might be held for a few minutes and then ramped up to a final temperature to elute all components. The purity of the target compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Structural Confirmation by GC-MS: The mass spectrometer detector ionizes the molecules eluting from the GC column, most commonly through electron impact (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. Key fragments would likely arise from the cleavage of the oxirane ring and the isopropyl group, providing structural confirmation. The NIST WebBook provides reference mass spectra for structurally similar compounds, such as 2-methyl-2-phenyloxirane, which can serve as a guide for interpreting the fragmentation pattern.
Table 1: Representative GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | TS-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Inlet Temperature | 280 °C |
| Oven Program | 40 °C (hold 3 min), ramp 10 °C/min to 130 °C, then ramp 6 °C/min to 280 °C (hold 15 min) |
| MS Detector | Mass Spectrometer |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 30-500 |
| Transfer Line Temp. | 300 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. It is particularly crucial for the analysis of chiral compounds.
Purity Assessment by HPLC: For achiral purity analysis, reversed-phase HPLC is commonly employed. A C18 column is a typical choice for the stationary phase, where separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the compound absorbs strongly.
Isomeric Purity Assessment by Chiral HPLC: Since this compound contains a stereocenter at the tertiary carbon of the oxirane ring, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may have different biological activities. Chiral HPLC is the most widely used method for this purpose.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support, are among the most popular and versatile for separating a wide range of enantiomers. The choice of mobile phase is critical for achieving separation and can be either a normal phase (e.g., hexane/isopropanol) or a reversed-phase system. The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Value |
| HPLC System | High-Performance Liquid Chromatography System |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., ChiralCE-2, 150 x 2 mm, 3 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the two enantiomers (R and S) |
Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound This compound is not present in the public domain. The explicit and detailed research findings required to populate the requested article structure—including Density Functional Theory (DFT) studies, ab initio predictions, transition state analyses, and conformational analyses focused solely on this molecule—have not been published.
General computational methodologies and reaction mechanism studies are available for structurally similar but distinct compounds, such as styrene (B11656) oxide or 2-methyl-2-phenyloxirane. However, directly applying findings from these analogues to this compound would be scientifically inaccurate. The presence of the para-isopropyl group significantly alters the electronic and steric properties of the molecule, meaning its computed molecular geometry, electronic structure, reaction pathways, and transition states would be unique.
Therefore, in adherence with the instructions to provide scientifically accurate content focused exclusively on this compound, it is not possible to generate the requested article. The creation of such content would require fabricating data or presenting information from unrelated compounds as if it were applicable, which would violate the core principles of scientific accuracy.
Computational and Theoretical Investigations of 2 Methyl 2 4 Propan 2 Yl Phenyl Oxirane
Spectroscopic Property Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, offering insights that complement experimental data and aid in structural elucidation.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial step for the unambiguous structural assignment of organic molecules. researchgate.net Computational methods for predicting ¹H and ¹³C NMR chemical shifts range from data-driven empirical models to ab initio quantum mechanical calculations. researchgate.net
Methodology: Density Functional Theory (DFT) is a widely used quantum computational method for predicting NMR chemical shifts with reasonable accuracy. nih.gov The process typically involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
More recent approaches leverage machine learning (ML) and deep neural networks, such as Graph Neural Networks (GNNs), which are trained on large datasets of experimental NMR data. nih.govnih.gov These methods can predict ¹H chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.10 ppm. nih.gov
Predicted Data Table (Illustrative): The following table is an illustrative example of what a computational NMR prediction for this compound would entail. The values are hypothetical and serve to demonstrate the format of such a prediction.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxirane CH₂ | 2.8 - 3.2 | 50 - 55 |
| Oxirane C(CH₃) | - | 58 - 63 |
| Oxirane CH₃ | 1.5 - 1.8 | 20 - 25 |
| Aromatic CH (ortho) | 7.2 - 7.4 | 125 - 128 |
| Aromatic CH (meta) | 7.1 - 7.3 | 128 - 130 |
| Isopropyl CH | 2.9 - 3.1 | 33 - 38 |
| Isopropyl CH₃ | 1.2 - 1.4 | 23 - 26 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.
Methodology: DFT calculations are the standard for predicting vibrational spectra. kahedu.edu.inresearchgate.net The B3LYP functional combined with a basis set like 6-311G** is commonly employed for this purpose. scifiniti.com The process involves:
Frequency Calculation: After geometry optimization, harmonic vibrational frequencies are computed. researchgate.net This confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net
Intensity and Activity Calculation: Along with the frequencies, IR intensities and Raman scattering activities are also calculated.
Scaling: DFT methods tend to overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. kahedu.edu.in Therefore, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to achieve better agreement with experimental data. kahedu.edu.in
Predicted Data Table (Illustrative): This table provides a hypothetical assignment of key vibrational modes for this compound based on typical frequency ranges for the functional groups present.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch (Isopropyl, Methyl) | 2870 - 2980 | Strong | Strong |
| Aromatic C=C Stretch | 1600, 1490 | Medium-Strong | Medium-Strong |
| Oxirane Ring Asymmetric Stretch (C-O-C) | 1250 - 1270 | Strong | Weak |
| Oxirane Ring Breathing | 810 - 860 | Medium | Medium |
| C-H out-of-plane bend (para-disubstituted) | 800 - 840 | Strong | Weak |
Molecular Dynamics Simulations (if applicable for reactivity in solution)
While specific molecular dynamics (MD) studies on this compound are not found in the reviewed literature, MD simulations are a powerful tool for investigating the reactivity and conformational dynamics of such molecules in a solution environment. nih.gov Epoxides are known for their susceptibility to nucleophilic attack due to ring strain, a process that can be modeled using MD. researchgate.net
Quantum mechanics/molecular mechanics (QM/MM) or fully reactive quantum-mechanical molecular dynamics (QMD) simulations can be employed to model chemical reactions, such as the ring-opening of the oxirane. nih.govchemrxiv.org These simulations can elucidate reaction mechanisms, identify transition states, and determine the influence of solvent molecules on the reaction pathway. For a molecule like this compound, MD simulations could be used to study its stability and reactions (e.g., hydrolysis, reactions with nucleophiles) in various solvents, providing atomistic details that are difficult to obtain experimentally. chemrxiv.org
Chiral Recognition and Asymmetric Induction Modeling
This compound possesses a chiral center at the quaternary carbon of the oxirane ring. Computational modeling is essential for understanding and predicting how this chirality influences its interactions with other chiral molecules (chiral recognition) and directs the stereochemical outcome of reactions (asymmetric induction).
Modeling Chiral Recognition: Chiral recognition can be modeled by studying the non-covalent interactions between the enantiomers of the oxirane and a chiral selector (e.g., a cyclodextrin, a chiral stationary phase, or a chiral catalyst). Docking simulations and subsequent MD simulations can be used to:
Calculate the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector.
Analyze the specific interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) responsible for the differential binding.
Predict which enantiomer will bind more strongly, which is fundamental for developing enantioselective separation methods.
Modeling Asymmetric Induction: Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer in a reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org For reactions involving this compound, computational models like the Felkin-Anh or Cram's rule can be quantitatively investigated using quantum chemical calculations. These models help predict the stereochemical outcome of nucleophilic additions to the oxirane ring. By calculating the energies of the different transition states leading to the possible stereoisomeric products, one can predict the major product of the reaction. This is a key element in designing asymmetric syntheses. wikipedia.org
Applications in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate
The inherent ring strain of the oxirane moiety makes 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane susceptible to nucleophilic attack, leading to a variety of functionalized products. This reactivity establishes it as a valuable intermediate in the synthesis of more complex molecules.
Precursor to Vicinal Diols and Amino Alcohols
The synthesis of vicinal diols (glycols) and amino alcohols are hallmark reactions of epoxides. These functional groups are prevalent in numerous natural products and pharmaceuticals. rsc.orgdiva-portal.org
Vicinal Diols: The ring-opening of this compound via hydrolysis yields the corresponding 1,2-diol. This transformation can be catalyzed by either acid or base. Under acidic conditions, the reaction proceeds through a carbocation-like intermediate, with the nucleophile (water) attacking the more substituted tertiary carbon. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the less sterically hindered carbon of the epoxide ring. The synthesis of vicinal diols from alkenes is a fundamental transformation, and methods like the Sharpless asymmetric dihydroxylation are often employed to achieve stereocontrol. beilstein-journals.orglibretexts.org
Amino Alcohols: The reaction of the oxirane with amines or ammonia (B1221849) provides access to β-amino alcohols, which are crucial building blocks in medicinal chemistry. researchgate.netaalto.fi The regioselectivity of this aminolysis reaction depends on the reaction conditions and the nature of the amine. Generally, nucleophilic attack occurs at the less sterically hindered carbon atom. researchgate.net This reaction is a key step in creating complex molecules with specific biological activities. nih.gov
| Reaction Type | Reagent/Catalyst | Product Class | Significance |
| Hydrolysis | Acid or Base | Vicinal Diol | Precursors to various functional groups |
| Aminolysis | Amines / Ammonia | β-Amino Alcohol | Common motif in pharmaceuticals |
Building Block for Complex Organic Scaffolds
The reactivity of the epoxide ring allows for the introduction of a 1,2-difunctionalized moiety, making this compound a useful building block for constructing more elaborate molecular architectures. researchgate.net The ring can be opened by a wide array of nucleophiles, including organometallics (Grignard reagents, organolithiums), enolates, and hydrides, thereby facilitating carbon-carbon bond formation. nih.gov This versatility enables chemists to assemble complex molecular frameworks from simpler precursors.
For instance, the enantioselective coupling of aryl nucleophiles with meso-epoxides has been a subject of study to create trans-β-arylcycloalkanols. nih.govwisc.edu While these studies often focus on simpler epoxides, the principles can be extended to more substituted structures like this compound.
Chiral Auxiliary or Chiral Building Block in Asymmetric Synthesis
When used in its enantiomerically pure form, this compound becomes a valuable chiral building block. Asymmetric synthesis is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After serving its purpose, the auxiliary is removed. While this specific oxirane is more commonly used as a chiral building block, its derivatives could potentially serve as auxiliaries.
As a chiral building block , an enantiomerically pure epoxide can be subjected to stereospecific ring-opening reactions. Since nucleophilic attack on the epoxide ring often proceeds with an inversion of stereochemistry, the chirality of the starting material directly translates to the chirality of the product. uwindsor.ca This strategy is a powerful tool for creating specific stereoisomers of complex target molecules. sfu.ca The synthesis of such chiral 2,2-disubstituted terminal epoxides can be achieved through methods like the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.gov
Monomer in Polymer and Resin Chemistry
The ability of the epoxide ring to undergo ring-opening polymerization makes oxirane derivatives, including this compound, useful monomers in materials science.
Role in Epoxy Resin Formulations (e.g., as an aryl-alkyl glycidyl (B131873) ether analog)
Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. acs.org They are typically formed by reacting an epoxide monomer with a hardener or curing agent. Glycidyl ethers, such as those derived from bisphenol A, are the most common types of epoxy monomers. acs.orgwiley-vch.de
This compound can be considered an analog of aryl-alkyl glycidyl ethers. These types of molecules are sometimes used as reactive diluents in epoxy formulations to reduce the viscosity of the resin mixture before curing. epo.org Incorporating this monomer into a polymer backbone can modify the properties of the final material, such as its thermal stability, hydrophobicity, and mechanical strength, due to the presence of the bulky isopropyl-phenyl group. google.com
Curing Agents and Cross-linking Behavior
The curing of epoxy resins involves the chemical reaction of the epoxide groups with a curing agent, leading to the formation of a three-dimensional cross-linked network. stackexchange.com Common curing agents include polyamines, anhydrides, and phenols.
| Component Name | Chemical Formula / General Structure |
| This compound | C₁₂H₁₆O |
| Vicinal Diol | R-C(OH)-C(OH)-R' |
| β-Amino Alcohol | R-C(OH)-C(NHR')-R'' |
| Glycidyl Ether | R-O-CH₂-(C₂H₂O) |
| Bisphenol A | (CH₃)₂C(C₆H₄OH)₂ |
Influence of Aromatic and Alkyl Substituents on Polymer Properties
The specific substituents on the oxirane ring of this compound—namely the aromatic 4-(propan-2-yl)phenyl group and the alkyl methyl group—play a crucial role in determining the properties of polymers derived from it. The process of ring-opening polymerization of this monomer leads to polyethers with a unique combination of characteristics imparted by these pendant groups.
The large aromatic substituent, 4-(propan-2-yl)phenyl, significantly impacts the polymer's thermal and mechanical properties. Aromatic groups are known to increase the glass transition temperature (Tg) of polymers by restricting the segmental motion of the polymer chains. longdom.org The bulkiness of the propan-2-yl (isopropyl) group further contributes to this effect through steric hindrance, which can enhance thermal stability by shielding the polymer backbone from heat-induced degradation. longdom.org Furthermore, the presence of the phenyl ring allows for π-π stacking interactions between polymer chains, which can lead to increased stiffness and mechanical strength.
The introduction of flexible alkyl chains into polymer structures has been shown to affect thermal and mechanical properties, often creating a balance between toughness and stiffness. researchgate.net The interplay between the rigid aromatic component and the more flexible aspects of the substituents in poly(this compound) is a key area of materials science research.
| Substituent Group | Type | Influence on Polymer Properties | Underlying Principle |
|---|---|---|---|
| 4-(propan-2-yl)phenyl | Aromatic | Increases Glass Transition Temperature (Tg), enhances thermal stability, and increases mechanical stiffness. | Chain stiffening due to bulky nature, steric hindrance preventing degradation, and potential for π-π stacking interactions. longdom.org |
| Methyl | Alkyl | Affects monomer reactivity, influences polymer solubility and melt viscosity. | Electron-donating nature and contribution to chain packing and asymmetry. mdpi.com |
Precursor to Fine Chemicals and Industrial Intermediates
This compound serves as a versatile building block for the synthesis of a variety of fine chemicals and industrial intermediates. Its utility stems from the high reactivity of the strained three-membered oxirane ring, which can be readily opened by a wide range of nucleophiles. This reaction leads to the formation of multifunctional compounds that are valuable in industries such as pharmaceuticals, agrochemicals, and fragrances.
The ring-opening reaction can proceed via two main pathways, depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. Attack at the less substituted carbon atom is common under basic or neutral conditions, while acid-catalyzed reactions can favor attack at the more substituted tertiary carbon due to the stabilization of the resulting carbocation intermediate by the adjacent phenyl ring. This regioselectivity allows for the controlled synthesis of specific isomers.
For example, reaction with water or alcohols leads to the formation of corresponding 1,2-diols or ether alcohols. These products can be used as specialty solvents, surfactants, or as precursors for polyesters and polyurethanes. The synthesis of a propanol (B110389) derivative from a related phenyl-containing compound has been demonstrated as a key step in producing a pesticide, highlighting the potential for this oxirane to be a precursor for novel agrochemicals. google.com
Furthermore, reaction with amines yields amino alcohols, a class of compounds with significant applications in the pharmaceutical industry as chiral auxiliaries and as core structures in various drug molecules. The reaction with cyanide, followed by hydrolysis, can produce β-hydroxy carboxylic acids, which are important intermediates in organic synthesis. The versatility of these reactions makes this compound a valuable starting material for creating complex molecular architectures.
Exploitation of Strain-Induced Reactivity in Novel Chemical Transformations
The inherent ring strain of the oxirane ring in this compound is a key driver of its chemical reactivity, which can be harnessed for novel chemical transformations beyond simple ring-opening reactions. The energy stored in the strained C-C-O bonds (approximately 114 kJ/mol or 27 kcal/mol) provides a strong thermodynamic driving force for reactions that relieve this strain.
This strain-induced reactivity can be exploited in cycloaddition reactions. For instance, epoxides can react with carbon dioxide in the presence of suitable catalysts to form cyclic carbonates, which are considered green solvents and are also important monomers for the synthesis of non-isocyanate polyurethanes. The reaction of strained ring systems with simple molecules like ethene in [2+2] cycloadditions represents a novel mode for constructing complex heterocyclic systems. nih.govresearchgate.net
Moreover, the oxirane ring can undergo intramolecular rearrangements catalyzed by Lewis acids. For example, treatment with a Lewis acid can promote a rearrangement to form an aldehyde or a ketone, a transformation known as the Meinwald rearrangement. The specific outcome of such a rearrangement involving this compound would be influenced by the migratory aptitude of the adjacent methyl and substituted phenyl groups.
The development of new catalytic systems that can control the regio- and stereoselectivity of these strain-releasing reactions is an active area of research. Such methodologies could provide access to unique molecular scaffolds that are difficult to synthesize through other routes, opening up new possibilities in drug discovery and materials science. The ability to leverage the built-in reactivity of the strained ring allows chemists to design efficient and atom-economical synthetic pathways.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of single-enantiomer compounds is critical for applications in pharmaceuticals and advanced materials. For 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, which possesses a chiral center at the tertiary carbon of the oxirane ring, the development of stereoselective synthetic methods is a paramount research objective.
Future work should concentrate on asymmetric epoxidation of the precursor alkene, 2-(4-isopropylphenyl)prop-1-ene. Research could explore the application of various chiral catalytic systems that have proven effective for other olefins. This includes the use of chiral N,N'-dioxide/Scandium(III) complexes with hydrogen peroxide as a green oxidant, which have shown high yields and enantioselectivities for other ketone-containing substrates. organic-chemistry.org Another promising area is the development of Jacobsen-Katsuki-type epoxidations tailored to this specific substrate, potentially requiring novel ligand designs to accommodate the bulky 4-(propan-2-yl)phenyl group.
Furthermore, kinetic resolution of a racemic mixture of the epoxide presents an alternative strategy. This could involve enzymatic hydrolysis or enantioselective ring-opening reactions where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiopure epoxide.
Investigation of New Catalytic Systems for Specific Transformations
The high ring strain of epoxides makes them versatile intermediates for a wide range of chemical transformations, primarily through ring-opening reactions. nih.gov Future research should focus on discovering novel catalytic systems that can control the regioselectivity and stereoselectivity of these reactions for this compound.
Given the two carbons of the epoxide ring are sterically and electronically distinct (one primary, one tertiary), achieving selective nucleophilic attack is a key challenge. Catalysts based on Lewis acids could be investigated to activate the epoxide ring and direct incoming nucleophiles. nih.gov An intriguing and modern approach would be the use of frustrated Lewis pairs (FLPs) to mediate metal-free ring-opening, which has been demonstrated for other epoxides. researchgate.net
Additionally, biocatalysis offers a powerful tool for selective transformations. mdpi.com Screening for enzymes, such as epoxide hydrolases or lipases, that can catalyze the ring-opening with high fidelity could lead to environmentally friendly routes for producing valuable chiral diols or β-amino alcohols from this specific oxirane. mdpi.com
Exploration of Green Solvents and Sustainable Processes in Synthesis
Adherence to the principles of green chemistry is essential for modern chemical synthesis. unibo.ituniroma1.it Future research on this compound should prioritize the development of sustainable synthetic protocols. A key area of focus is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. whiterose.ac.uk Studies could evaluate the efficacy of bio-derived solvents, ionic liquids, or supercritical fluids for the synthesis and transformation of this epoxide.
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry provides a powerful tool for accelerating research and reducing experimental costs. Future investigations should leverage advanced computational modeling to predict the behavior of this compound.
Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for its synthesis and subsequent transformations. researchgate.net These models can elucidate reaction mechanisms, predict transition state energies, and thereby forecast the selectivity of different catalytic systems. This predictive capability can guide experimental design, focusing efforts on the most promising catalysts and reaction conditions.
Furthermore, computational modeling can be used to predict the properties of novel materials derived from this epoxide. For instance, the physical, thermal, and optical properties of polymers synthesized via its ring-opening polymerization could be simulated. This in silico design approach would enable the tailoring of materials for specific high-performance applications.
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net A significant future research direction is the adaptation of synthetic routes for this compound to continuous flow systems. researchgate.net
This would involve the development of robust, heterogeneous catalysts that can be packed into flow reactors. For example, immobilizing an epoxidation catalyst onto a solid support would allow for the continuous conversion of the starting alkene into the epoxide with easy separation of the product. Flow systems also enable the safe handling of potentially hazardous reagents and intermediates. researchgate.net The synthesis of β-amino alcohols via amine-mediated epoxide ring-opening has already been demonstrated in flow systems, providing a template for similar research with this compound. researchgate.net
Integrating these flow reactors with real-time monitoring techniques (e.g., in-line FTIR or Raman spectroscopy) and automated control systems would create a highly efficient and autonomous platform for the on-demand synthesis of this epoxide and its derivatives.
Potential for New Material Applications Beyond Traditional Epoxy Resins
While epoxides are famously used as precursors for epoxy resins, the unique structure of this compound opens the door to novel materials with specialized properties. Its bulky, aromatic side group could impart desirable characteristics such as high thermal stability, a high refractive index, and altered solubility.
Future research should explore its use as a monomer in ring-opening polymerization to create novel polyethers. The properties of these polymers could be tuned by copolymerizing it with other epoxides. Another promising avenue is its use as a chemical intermediate for creating functionalized surfaces. researchgate.net The reactive oxirane ring can be covalently attached to substrates like silica (B1680970) or graphene oxide, introducing the bulky isopropylphenyl group to modify surface properties for applications in chromatography, sensors, or specialized coatings. researchgate.netfrontiersin.org
Finally, the compound can serve as a versatile building block in the synthesis of complex organic molecules. The epoxide ring can be opened by a wide variety of nucleophiles, making it a key intermediate for constructing new carbon-carbon and carbon-heteroatom bonds in the synthesis of potential new pharmaceuticals or agrochemicals. researchgate.netrsc.org
Q & A
Q. What are the established synthetic routes for 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, and what experimental parameters influence yield?
Methodological Answer: The compound is typically synthesized via epoxide-forming reactions. One approach involves reacting epichlorohydrin with 4-isopropylbenzyl alcohol under basic conditions (e.g., NaOH), followed by ring closure . Key parameters include:
- Temperature control : Optimal yields are achieved at 0–5°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency.
- Stoichiometry : A 1:1 molar ratio of epichlorohydrin to alcohol minimizes dimerization byproducts.
Alternative routes include oxidation of allylic precursors with meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR are critical for confirming the oxirane ring and isopropylphenyl substitution pattern. Key signals include:
- Oxirane protons : δ 3.1–3.4 ppm (doublet of doublets, J = 4–5 Hz) .
- Aromatic protons : δ 7.2–7.4 ppm (para-substituted phenyl group) .
- IR : Stretching vibrations at ~1250 cm (C-O-C epoxy) and ~830 cm (para-substituted benzene) .
- HPLC-MS : Reverse-phase C18 columns with ESI+ ionization confirm purity and molecular ion ([M+H] at m/z 205.1) .
Advanced Research Questions
Q. How can contradictory data on oxidation products (diols vs. carboxylic acids) be resolved?
Methodological Answer: Discrepancies arise from reaction conditions and catalysts:
| Oxidizing Agent | Product | Conditions | Mechanism |
|---|---|---|---|
| KMnO (acidic) | Carboxylic acids | HSO, 80°C | Epoxide ring cleavage followed by C-C bond oxidation |
| OsO (neutral) | Vicinal diols | HO/THF, 25°C | Syn-dihydroxylation without ring opening |
| To resolve contradictions, researchers should: |
- Conduct controlled experiments varying pH and temperature.
- Use H NMR to track diol formation (δ 1.8–2.2 ppm for -OH protons) and GC-MS for carboxylic acid detection.
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions of the oxirane ring?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Steric effects : Nucleophiles (e.g., amines, thiols) preferentially attack the less hindered carbon (adjacent to the isopropyl group) .
- Electronic effects : Electron-withdrawing substituents on the phenyl ring direct attack to the meta-position. Computational DFT studies (e.g., Gaussian 16) model transition states to predict regioselectivity .
Experimental validation : - Use O isotopic labeling to track bond cleavage.
- Compare kinetic vs. thermodynamic products via time-resolved NMR.
Q. How can computational chemistry predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model the oxirane ring’s electronic environment. Key outputs:
- LUMO maps identify electrophilic sites.
- Activation energies for ring-opening pathways (e.g., SN vs. radical mechanisms) .
- MD Simulations : Predict solvation effects in polar vs. nonpolar solvents using GROMACS.
- Case Study : Simulate epoxide stability under acidic vs. basic conditions to guide experimental design .
Q. What experimental designs are effective for studying the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Aging Studies :
- Analytical Monitoring :
- Track oxirane ring integrity via FTIR (C-O-C peak attenuation).
- Quantify degradation products (e.g., diols) via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data?
Methodological Answer: Discrepancies may stem from assay conditions or impurity profiles:
- Impurity Profiling : Use HPLC-UV/Vis to identify contaminants (e.g., unreacted precursors from Synthesis Route 1 ).
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific effects.
- Positive Controls : Include known epoxide-based inhibitors (e.g., cycloheximide) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
